molecular formula C10H9ClN2O B14858277 N-(3-(Chloromethyl)-5-cyanophenyl)acetamide

N-(3-(Chloromethyl)-5-cyanophenyl)acetamide

Cat. No.: B14858277
M. Wt: 208.64 g/mol
InChI Key: PTBAMZMZOQVJEI-UHFFFAOYSA-N
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Description

N-(3-(Chloromethyl)-5-cyanophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloromethyl group and a cyano group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Chloromethyl)-5-cyanophenyl)acetamide typically involves the reaction of 3-(chloromethyl)-5-cyanobenzylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the direct treatment of substituted aryl amines with alkyl cyanoacetates under solvent-free conditions at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Chloromethyl)-5-cyanophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, ethers, and nitriles.

    Hydrolysis: Products include carboxylic acids and amines.

    Oxidation and Reduction: Products include amides and reduced amines.

Scientific Research Applications

N-(3-(Chloromethyl)-5-cyanophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Chloromethyl)-5-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)acetamide
  • N-(3-Cyanophenyl)acetamide
  • N-(3-Methylphenyl)acetamide

Comparison and Uniqueness

N-(3-(Chloromethyl)-5-cyanophenyl)acetamide is unique due to the presence of both chloromethyl and cyano groups on the phenyl ring This dual functionality allows for a broader range of chemical reactions and interactions compared to similar compounds that lack one of these groups

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

N-[3-(chloromethyl)-5-cyanophenyl]acetamide

InChI

InChI=1S/C10H9ClN2O/c1-7(14)13-10-3-8(5-11)2-9(4-10)6-12/h2-4H,5H2,1H3,(H,13,14)

InChI Key

PTBAMZMZOQVJEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)C#N)CCl

Origin of Product

United States

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